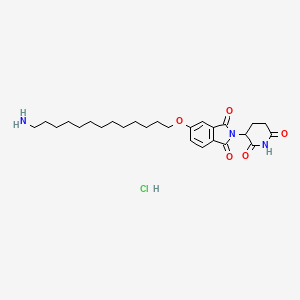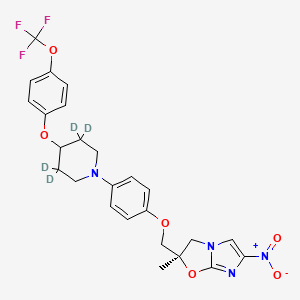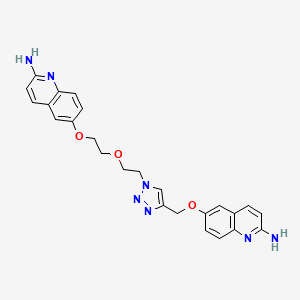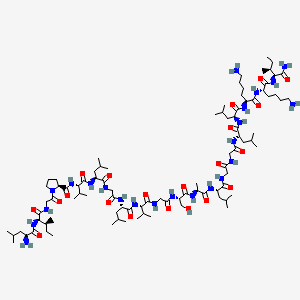
Thalidomide-5-O-C13-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. This derivative is specifically designed as a cereblon ligand, facilitating the recruitment of CRBN protein. It is used in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C13-NH2 (hydrochloride) involves the modification of thalidomide to introduce a linker and an amine group. The process typically includes:
Thalidomide Activation: Thalidomide is activated by reacting with a suitable reagent to introduce a reactive group.
Linker Attachment: A linker molecule is attached to the activated thalidomide.
Amine Introduction: The linker-thalidomide conjugate is then reacted with an amine to introduce the NH2 group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility
Industrial Production Methods: Industrial production methods for Thalidomide-5-O-C13-NH2 (hydrochloride) follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: Thalidomide-5-O-C13-NH2 (hydrochloride) can undergo oxidation reactions, particularly at the amine group.
Reduction: The compound can be reduced to modify the functional groups attached to the thalidomide core.
Substitution: Various substitution reactions can occur, especially at the linker and amine groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents
Major Products:
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the linker and amine groups.
Substitution Products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Thalidomide-5-O-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new therapeutic agents and drug discovery
Mécanisme D'action
Thalidomide-5-O-C13-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding recruits the target protein to the complex, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific signaling pathways regulated by the degraded proteins .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, used historically as a sedative and for treating morning sickness.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects, used in the treatment of multiple myeloma.
Pomalidomide: Another derivative with similar applications to lenalidomide but with different pharmacokinetic properties
Uniqueness: Thalidomide-5-O-C13-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs, enabling targeted protein degradation. This makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H38ClN3O5 |
|---|---|
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H |
Clé InChI |
OKOWXHFKZIMFFM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)


![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)



![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)


